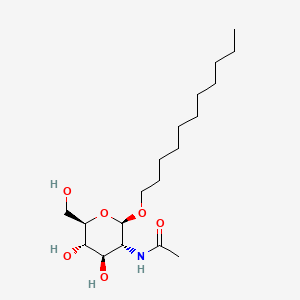
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a versatile compound primarily used in biomedical applications. It is a carbohydrate derivative known for its surfactant properties, making it useful in protein extraction and purification processes. This compound has also shown efficacy in treating bacterial infections by disrupting bacterial cell walls.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with undecanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, under anhydrous conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for biomedical applications.
Chemical Reactions Analysis
Types of Reactions
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, p-toluenesulfonic acid.
Major Products Formed
Oxidation: Oxidized derivatives of the glucopyranoside.
Reduction: Reduced forms of the compound.
Substitution: Substituted glucopyranosides with various functional groups.
Scientific Research Applications
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in protein extraction and purification, as well as in studies involving bacterial cell wall disruption.
Medicine: Investigated for its potential in treating bacterial infections, including drug-resistant strains like Streptococcus pneumoniae and Staphylococcus aureus.
Industry: Utilized in the formulation of various biomedical products and as a component in industrial cleaning agents.
Mechanism of Action
The primary mechanism of action of Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its surfactant properties. It disrupts bacterial cell walls by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective against a range of bacterial pathogens, including drug-resistant strains.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: Another carbohydrate derivative with similar surfactant properties.
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Used in similar applications but differs in its methyl group substitution.
Uniqueness
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside stands out due to its undecyl group, which enhances its surfactant properties and makes it more effective in disrupting bacterial cell walls compared to its counterparts.
Properties
CAS No. |
152914-68-6 |
|---|---|
Molecular Formula |
C19H37NO6 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-undecoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C19H37NO6/c1-3-4-5-6-7-8-9-10-11-12-25-19-16(20-14(2)22)18(24)17(23)15(13-21)26-19/h15-19,21,23-24H,3-13H2,1-2H3,(H,20,22) |
InChI Key |
YVUVVLZNFPKUFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


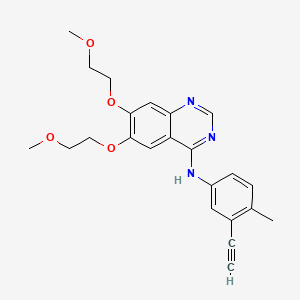




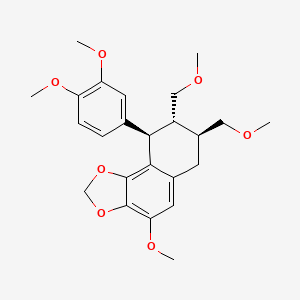
![D-[4-13C]Threose](/img/structure/B584011.png)
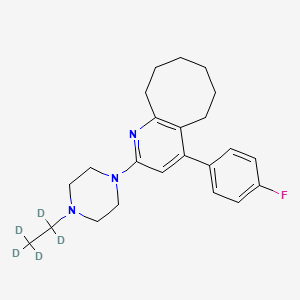
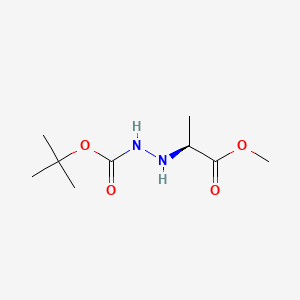
![[3'-13C]Thymidine](/img/structure/B584016.png)
